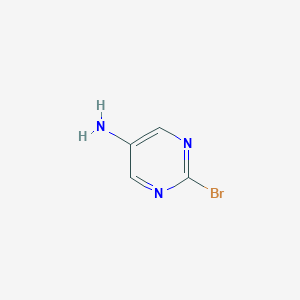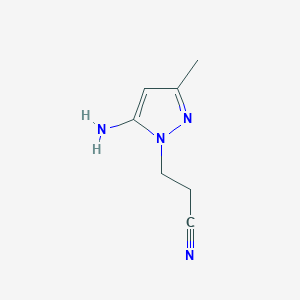
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
説明
The compound "3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile" is a derivative of the pyrazole class, which is known for its diverse applications in pharmaceuticals and as ligands in coordination chemistry. Pyrazoles are heterocyclic compounds featuring a 5-membered ring with two adjacent nitrogen atoms. The specific structure of this compound suggests potential reactivity due to the presence of an amino group and a nitrile group, which can participate in various chemical reactions.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a four-component reaction in water without a catalyst can be used to synthesize a library of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, indicating that the pyrazole ring can be functionalized under mild conditions . Additionally, 3-amino 1H-pyrazoles can be synthesized using β-keto nitriles and hydrazines in the presence of p-toluene sulphonic acid, suggesting that the amino group at the 3-position can be introduced via nucleophilic substitution reactions . Furthermore, the synthesis of 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile demonstrates the versatility of pyrazole derivatives in forming fused heterocyclic systems .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction analysis. For example, methylation of 5-amino-3-methylthio-1H-pyrazole derivatives has been studied, and the crystal structures of the resulting products have been characterized, providing insight into the regioselectivity of the methylation process . Additionally, the crystal structures of metal complexes with pyrazole-derived ligands have been determined, revealing that the pyrazole ring can act as a monodentate ligand through the nitrogen atom .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. Electrophilic attack at the amino group of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole can yield amide and thiourea products, while attack at the pyrazole ring can give carboxylic acid amides . The reactivity of the amino group and the nitrile group in the pyrazole ring can lead to the formation of diverse structures, such as spiro compounds and pyrimidines [5, 8].
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structures and the functional groups present. The presence of amino and nitrile groups can influence the solubility, acidity, and basicity of the compound. Hydrogen bonding interactions, as observed in the crystal structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, can affect the melting point and stability of the compound . Additionally, the introduction of substituents on the pyrazole ring can modify the electronic properties and reactivity, as seen in the I2-promoted cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine .
科学的研究の応用
Antioxidant and Anti-Cancer Activities
- Scientific Field: Medicinal Chemistry
- Summary of Application: Aminopyrazoles, including 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, have been investigated for their antioxidant and anti-cancer activities . They have been designed and prepared with various chemical modifications to interfere with inflammation, oxidative stress, and tumorigenesis .
- Methods of Application: The compounds were tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties . In silico pharmacokinetics, drug-likeness properties, and toxicity were also calculated .
- Results or Outcomes: Some derivatives emerged as promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines . Other derivatives remarkably inhibited ROS production in platelets, and some showed interesting in vitro radical scavenging properties .
Medicinal Chemistry Applications
- Scientific Field: Medicinal Chemistry
- Summary of Application: Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
- Methods of Application: The design and structure-activity relationships defined by each class of compounds were studied .
- Results or Outcomes: The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: Aminopyrazoles, including the specific compound you’re interested in, are important raw materials and intermediates used in organic synthesis .
- Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process and the desired end product .
Pharmaceuticals
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Aminopyrazoles are used in the synthesis of pharmaceuticals .
- Methods of Application: They are used as intermediates in the production of various drugs .
- Results or Outcomes: The specific outcomes depend on the particular drug being synthesized .
Agrochemicals
- Scientific Field: Agrochemistry
- Summary of Application: Aminopyrazoles are used in the synthesis of agrochemicals .
- Methods of Application: They are used as intermediates in the production of various agrochemicals .
- Results or Outcomes: The specific outcomes depend on the particular agrochemical being synthesized .
Dyes
- Scientific Field: Dye Chemistry
- Summary of Application: Aminopyrazoles are used in the synthesis of dyes .
- Methods of Application: They are used as intermediates in the production of various dyes .
- Results or Outcomes: The specific outcomes depend on the particular dye being synthesized .
Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles .
- Results or Outcomes: The specific outcomes depend on the particular synthesis process and the desired end product .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
- Methods of Application: The design and structure-activity relationships defined by each class of compounds were studied .
- Results or Outcomes: The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
Production of Photovoltaic, Optoelectronic, Fluorescent, Luminescent, Semiconductor, and Photodiode Components
- Scientific Field: Material Science
- Summary of Application: Some applications of pyrano [3,2- c] quinolines include the production of photovoltaic, optoelectronic, fluorescent, luminescent, semiconductor, and photodiode components .
- Methods of Application: The specific methods of application depend on the particular component being synthesized .
- Results or Outcomes: The specific outcomes depend on the particular component being synthesized .
Safety And Hazards
特性
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVQDYSGMRVBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368118 | |
| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
CAS RN |
61255-82-1 | |
| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



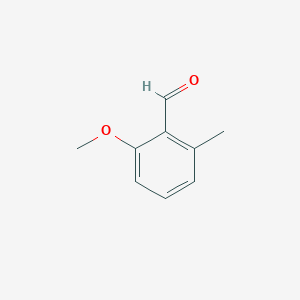
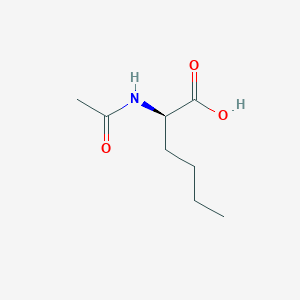
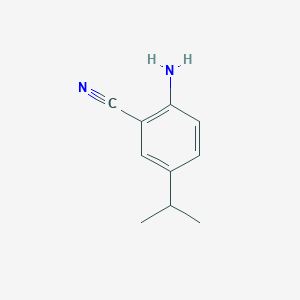
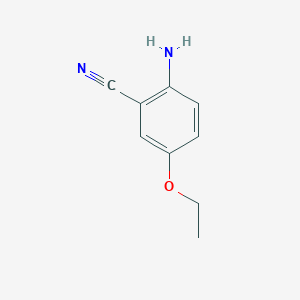
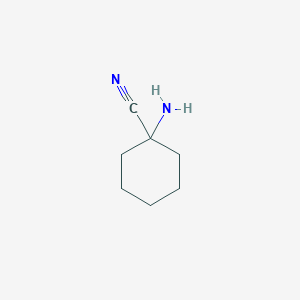
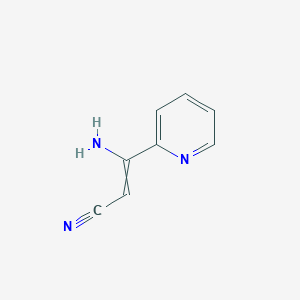
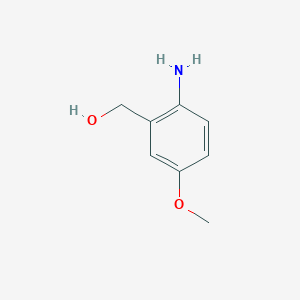

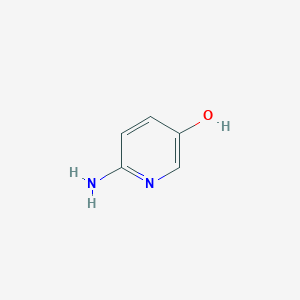
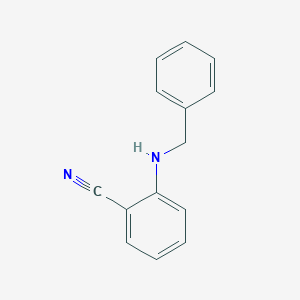
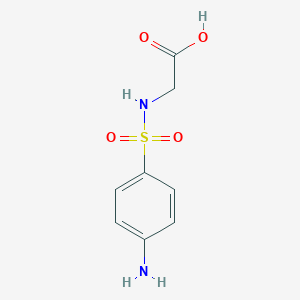
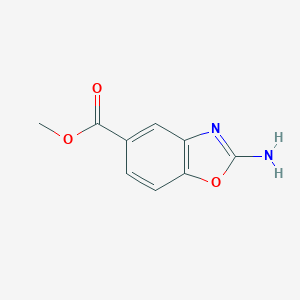
![Benzyl DL-N-[1-oxo-1-(pyrrolidin-1-YL)propan-2-YL]carbamate](/img/structure/B112783.png)
